Cas no 1807146-51-5 (2-Amino-4-bromo-5-(trifluoromethoxy)benzaldehyde)

2-Amino-4-bromo-5-(trifluoromethoxy)benzaldehyde 化学的及び物理的性質
名前と識別子
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- 2-Amino-4-bromo-5-(trifluoromethoxy)benzaldehyde
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- インチ: 1S/C8H5BrF3NO2/c9-5-2-6(13)4(3-14)1-7(5)15-8(10,11)12/h1-3H,13H2
- InChIKey: YUDAJZRPGKZGCR-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=C(C=O)C=C1OC(F)(F)F)N
計算された属性
- せいみつぶんしりょう: 282.94558 g/mol
- どういたいしつりょう: 282.94558 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3
- ぶんしりょう: 284.03
- 疎水性パラメータ計算基準値(XlogP): 3.1
2-Amino-4-bromo-5-(trifluoromethoxy)benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A014000515-1g |
2-Amino-4-bromo-5-(trifluoromethoxy)benzaldehyde |
1807146-51-5 | 97% | 1g |
1,549.60 USD | 2021-06-22 | |
Alichem | A014000515-250mg |
2-Amino-4-bromo-5-(trifluoromethoxy)benzaldehyde |
1807146-51-5 | 97% | 250mg |
484.80 USD | 2021-06-22 | |
Alichem | A014000515-500mg |
2-Amino-4-bromo-5-(trifluoromethoxy)benzaldehyde |
1807146-51-5 | 97% | 500mg |
847.60 USD | 2021-06-22 |
2-Amino-4-bromo-5-(trifluoromethoxy)benzaldehyde 関連文献
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
2-Amino-4-bromo-5-(trifluoromethoxy)benzaldehydeに関する追加情報
Comprehensive Overview of 2-Amino-4-bromo-5-(trifluoromethoxy)benzaldehyde (CAS No. 1807146-51-5)
2-Amino-4-bromo-5-(trifluoromethoxy)benzaldehyde is a highly specialized organic compound with significant applications in pharmaceutical and agrochemical research. Its unique molecular structure, featuring an amino group, a bromo substituent, and a trifluoromethoxy moiety, makes it a valuable intermediate in the synthesis of bioactive molecules. The compound's CAS number, 1807146-51-5, ensures precise identification in scientific databases and regulatory documentation.
In recent years, the demand for fluorinated compounds like 2-Amino-4-bromo-5-(trifluoromethoxy)benzaldehyde has surged due to their enhanced metabolic stability and lipophilicity, which are critical in drug design. Researchers are particularly interested in its potential role in developing kinase inhibitors and antimicrobial agents, aligning with the growing focus on precision medicine and antibiotic resistance. This compound's versatility also extends to materials science, where it contributes to the development of advanced polymers and electronic materials.
The synthesis of 2-Amino-4-bromo-5-(trifluoromethoxy)benzaldehyde involves multi-step organic reactions, including halogenation and amination processes. Its aldehyde functional group offers a reactive site for further derivatization, enabling the creation of diverse chemical libraries for high-throughput screening. This attribute is particularly relevant in the context of AI-driven drug discovery, where computational models predict novel compounds with therapeutic potential.
From an environmental perspective, the compound's trifluoromethoxy group has drawn attention due to debates on sustainable chemistry and the environmental impact of fluorinated pollutants. However, its controlled use in research settings minimizes ecological risks. Regulatory bodies emphasize proper handling and disposal protocols to ensure safety, reflecting broader industry trends toward green chemistry and responsible innovation.
Market analysts highlight the growing commercial interest in 2-Amino-4-bromo-5-(trifluoromethoxy)benzaldehyde, driven by its applications in crop protection and veterinary medicine. The agrochemical sector values its role in synthesizing herbicides and pesticides with improved efficacy and reduced environmental persistence. This aligns with consumer demands for sustainable agriculture and food security, key topics in global discourse.
In summary, 2-Amino-4-bromo-5-(trifluoromethoxy)benzaldehyde (CAS No. 1807146-51-5) represents a critical building block in modern chemistry, bridging gaps between pharmaceutical innovation, material science, and agrochemical advancement. Its multifaceted applications underscore its importance in addressing contemporary challenges in health, technology, and sustainability.
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